1,1-Dimethoxyoctane

Description

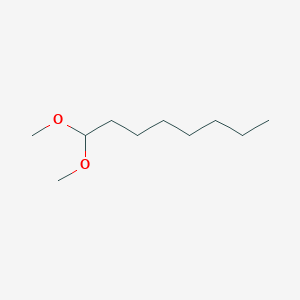

Structure

2D Structure

Properties

IUPAC Name |

1,1-dimethoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOOCKAFKVYAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047520 | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a green, woody, citrusy odour | |

| Record name | Octanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 188.00 °C. @ 760.00 mm Hg | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.851 | |

| Record name | Octanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10022-28-3 | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10022-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHOXYOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD5I84ZHFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxyoctane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dimethoxyoctane, an acetal of significant interest in the flavor, fragrance, and fine chemical industries. This document details a robust and reproducible synthetic protocol, outlines key physical and chemical properties, and presents a thorough analysis of its spectroscopic characteristics. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding of this versatile compound.

Introduction

This compound, also known as octanal dimethyl acetal, is a valuable organic compound with a characteristic green, woody, and citrus-like aroma. Its primary applications are in the formulation of fragrances and as a flavoring agent. Beyond its sensory properties, it serves as a protected form of octanal, a long-chain aldehyde, which is a useful intermediate in various organic syntheses. The acetal functional group provides stability under neutral and basic conditions, allowing for chemical modifications at other sites of a molecule, and can be readily deprotected under acidic conditions to regenerate the aldehyde. This guide provides a detailed methodology for its synthesis and a comprehensive summary of its characterization.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of octanal with methanol.[1][2] This reaction is an equilibrium process, and to drive it towards the formation of the acetal, an excess of methanol is typically used, and the water produced is removed.

Reaction Scheme

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the acetalization of aldehydes.[1][3]

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Octanal (1.0 eq)

-

Anhydrous Methanol (used as solvent and reagent)

-

Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.1 mol%)[2]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether or ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add octanal (e.g., 12.8 g, 0.1 mol).

-

Addition of Reagents: Add a significant excess of anhydrous methanol (e.g., 100 mL). While stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, neutralize the acid catalyst by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and add 100 mL of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This includes the determination of its physical properties and analysis using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₂ | |

| Molecular Weight | 174.28 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Green, woody, citrusy | |

| Boiling Point | 206-207 °C at 760 mmHg | |

| Density | 0.851 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.416 | |

| Solubility | Insoluble in water; soluble in | |

| alcohols and oils |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.35 | t | 1H | -CH(OCH₃)₂ |

| ~3.31 | s | 6H | -OCH₃ |

| ~1.55 | m | 2H | -CH₂-CH(OCH₃)₂ |

| ~1.28 | m | 10H | -(CH₂)₅- |

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~104.5 | -CH(OCH₃)₂ |

| ~52.5 | -OCH₃ |

| ~34.0 | -CH₂-CH(OCH₃)₂ |

| ~31.9, 29.5, 29.3, 24.5 | -(CH₂)₄- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: The IR spectrum is typically recorded on an FTIR spectrometer using a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[5]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2850 | Strong | C-H stretching (alkyl) |

| 1465 | Medium | C-H bending (CH₂) |

| 1378 | Medium | C-H bending (CH₃) |

| 1190-1070 | Strong | C-O-C stretching (acetal)[6] |

The presence of strong absorption bands in the 1190-1070 cm⁻¹ region and the absence of a strong carbonyl (C=O) stretching band around 1720 cm⁻¹ confirms the formation of the acetal and the consumption of the starting aldehyde.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: The mass spectrum is obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, separated from any impurities, and then introduced into the mass spectrometer.

Major Fragmentation Peaks (m/z):

| m/z | Relative Intensity | Possible Fragment Ion |

| 174 | Low | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M - OCH₃]⁺ |

| 111 | Moderate | [M - OCH₃ - CH₃OH]⁺ |

| 75 | High | [CH(OCH₃)₂]⁺ |

| 47 | Moderate | [CH₃O=CH₂]⁺ |

The fragmentation pattern is characteristic of acetals, with the most abundant fragment often being the resonance-stabilized oxonium ion [CH(OCH₃)₂]⁺ at m/z 75.[7] The loss of a methoxy group (-OCH₃) to give the [M-31]⁺ ion is also a common fragmentation pathway.[8]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via acid-catalyzed acetalization of octanal offers a reliable method for its preparation in a laboratory setting. The tabulated physical properties and detailed analysis of NMR, FTIR, and MS data serve as a crucial reference for the unambiguous identification and quality control of this compound. The information presented herein is intended to support the work of researchers and professionals in the fields of organic chemistry, flavor and fragrance science, and drug development by providing a solid foundation for the synthesis and understanding of this compound.

References

- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 1,1-Dimethoxyoctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1-dimethoxyoctane, a valuable acetal in organic synthesis and various industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis. The information herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and utilization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(OCH₃)₂ | 4.3 - 4.5 | Triplet | ~5.5 |

| -OCH₃ | 3.2 - 3.4 | Singlet | N/A |

| -CH₂-CH(O)₂ | 1.5 - 1.7 | Multiplet | |

| -(CH₂)₅- | 1.2 - 1.4 | Multiplet | |

| -CH₃ | 0.8 - 0.9 | Triplet | ~7.0 |

¹³C NMR Spectroscopic Data

Note: As with ¹H NMR, the specific ¹³C NMR data is based on predictive models and known chemical shift ranges for analogous structures.

| Carbon | Chemical Shift (δ, ppm) |

| -CH(OCH₃)₂ | 102 - 104 |

| -OCH₃ | 52 - 54 |

| -CH₂-CH(O)₂ | 33 - 35 |

| -(CH₂)₅- | 22 - 32 |

| -CH₃ | 13 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of C-O and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1150 - 1050 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show the molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Fragment Ion |

| 174 | Low | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M - OCH₃]⁺ |

| 75 | High | [CH(OCH₃)₂]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This protocol describes the synthesis of this compound from octanal and methanol using an acid catalyst.

Materials:

-

Octanal

-

Methanol (anhydrous)

-

Amberlyst-15 ion-exchange resin (acidic catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal (1 equivalent) and anhydrous methanol (5 equivalents).

-

Add Amberlyst-15 resin (10% by weight of octanal).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (typically after 2-4 hours), filter off the Amberlyst-15 resin and wash it with a small amount of diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the NMR, IR, and MS spectra of this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy:

-

Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, a GC column suitable for separating volatile organic compounds should be used.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

Visualizations

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

In-Depth Technical Guide to the Experimental Properties of 1,1-Dimethoxyoctane (CAS Number: 10022-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyoctane, also known as octanal dimethyl acetal, is an organic compound with the CAS number 10022-28-3.[1] It is classified as an acetal, which is a functional group characterized by a carbon atom bonded to two alkoxy groups. This compound is primarily utilized as a flavor and fragrance agent in various consumer products, valued for its green, woody, and citrusy odor.[1] In the context of research and development, particularly in fields related to life sciences and drug development, a thorough understanding of its experimental properties is crucial for assessing its stability, reactivity, potential biological interactions, and metabolic fate. This guide provides a comprehensive overview of the available experimental data for this compound, including its physicochemical properties, spectroscopic data, and a plausible synthetic route.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₂ | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| Boiling Point | 185.0 - 188.0 °C at 760 mmHg | [1] |

| Density | 0.841 - 0.851 g/cm³ | [1] |

| Refractive Index | 1.410 - 1.420 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.854 | [1] |

| Water Solubility | Very slightly soluble | [1] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of a compound. The following tables summarize the available mass spectrometry, infrared, and nuclear magnetic resonance data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

| Technique | Key Fragments (m/z) | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 75.0, 69.0, 41.0, 143.0, 45.0 | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Technique | Key Absorptions (cm⁻¹) | Reference |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Data available, specific peak assignments require interpretation of the spectrum. | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~4.3 | Triplet | 1H | -CH(OCH₃)₂ |

| ~3.3 | Singlet | 6H | -OCH₃ |

| ~1.5 | Multiplet | 2H | -CH₂-CH(O)₂ |

| ~1.3 | Multiplet | 10H | -(CH₂)₅- |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| ~104 | -CH(OCH₃)₂ |

| ~52 | -OCH₃ |

| ~34 | -CH₂-CH(O)₂ |

| ~32 | -CH₂- |

| ~29 | -CH₂- |

| ~25 | -CH₂- |

| ~23 | -CH₂- |

| ~14 | -CH₃ |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the acid-catalyzed acetalization of octanal with methanol.

Reaction: Octanal + 2 Methanol ⇌ this compound + Water

Materials:

-

Octanal

-

Methanol (anhydrous)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15 resin)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add octanal and a 2 to 3-fold molar excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of the anhydrous acid catalyst (e.g., 0.01-0.05 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Metabolic Fate

There is limited specific information available regarding the biological activity or signaling pathways directly modulated by this compound. Its primary use is as a flavoring and fragrance ingredient, and it is considered to have low toxicity.

The metabolic fate of acetals, in general, involves hydrolysis back to the parent aldehyde and alcohol, particularly under acidic conditions such as those found in the stomach. Therefore, it is anticipated that this compound would be hydrolyzed to octanal and methanol. Subsequently, octanal, an aliphatic aldehyde, is expected to be oxidized in the body to its corresponding carboxylic acid, octanoic acid.[2] Octanoic acid is a naturally occurring fatty acid that can be further metabolized through fatty acid oxidation pathways.

Postulated Metabolic Pathway of this compound

Caption: Postulated metabolic pathway of this compound.

Conclusion

This technical guide provides a consolidated source of experimental data for this compound (CAS 10022-28-3). The information presented, including physicochemical properties, spectroscopic data, and a detailed synthetic protocol, is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields. While specific data on its biological signaling pathways are not available, its likely metabolic fate through hydrolysis and subsequent oxidation provides a basis for understanding its potential in vivo behavior. Further research would be beneficial to fully elucidate its biological interactions and to obtain experimentally verified NMR spectra.

References

Solubility and stability of 1,1-Dimethoxyoctane in common lab solvents

An In-depth Technical Guide on the Solubility and Stability of 1,1-Dimethoxyoctane in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an acetal used in the fragrance and flavor industry.[1][2] Its utility in broader chemical and pharmaceutical applications necessitates a thorough understanding of its solubility and stability in common laboratory solvents. This guide provides a comprehensive overview of these properties, including qualitative and estimated quantitative solubility data, stability profiles under various conditions, and detailed experimental protocols for in-house verification. This document is intended to serve as a foundational resource for scientists and researchers working with this compound.

Introduction

This compound, also known as octanal dimethyl acetal, is an organic compound with the chemical formula C₁₀H₂₂O₂.[1] As an acetal, it is generally characterized by its stability in neutral and basic media and its susceptibility to hydrolysis under acidic conditions.[3][4][5] Understanding its behavior in various solvents is crucial for its application in organic synthesis, formulation development, and analytical chemistry. This guide outlines the solubility and stability of this compound, providing a technical resource for laboratory professionals.

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-based chemistry. The long alkyl chain of this compound suggests it is a relatively nonpolar molecule, which dictates its solubility in various solvents based on the "like dissolves like" principle.

Qualitative Solubility

Based on its structure and available information, the qualitative solubility of this compound in common laboratory solvents is summarized in Table 1. It is reported to be practically insoluble in water and soluble in alcohols and oils.[1]

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Expected Solubility |

| Water | Polar Protic | Insoluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Hexane | Nonpolar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Quantitative Solubility (Predicted)

Table 2: Predicted Quantitative Solubility of this compound

| Solvent | Predicted Solubility ( g/100 mL at 25°C) |

| Water | ~0.012 |

| Methanol | > 50 |

| Ethanol | > 50 |

| Acetone | > 50 |

| Dichloromethane (DCM) | > 50 |

| Ethyl Acetate | > 50 |

| Hexane | > 50 |

| Dimethyl Sulfoxide (DMSO) | > 20 |

| Note: These values are estimations and should be experimentally verified for precise applications. |

Stability Profile

The stability of this compound is primarily influenced by its acetal functional group.

Hydrolytic Stability

Acetals are known to be stable under neutral and basic conditions but are readily hydrolyzed back to their corresponding aldehyde or ketone and alcohols in the presence of acid.[3][4][7] The hydrolysis of this compound yields octanal and two equivalents of methanol. This reaction is reversible and is catalyzed by acid.[7][8]

The mechanism for the acid-catalyzed hydrolysis of an acetal involves the following steps:

-

Protonation of one of the oxygen atoms of the acetal.

-

Loss of an alcohol molecule to form a resonance-stabilized carbocation (oxonium ion).

-

Nucleophilic attack by water on the carbocation.

-

Deprotonation to form a hemiacetal.

-

Protonation of the second alkoxy group.

-

Elimination of a second alcohol molecule to form a protonated aldehyde.

Caption: Acid-catalyzed hydrolysis of this compound.

Oxidative Stability

Acetals are generally stable to a wide range of oxidizing agents under neutral or basic conditions.[5] However, strong oxidants, particularly in the presence of Lewis acids, may cleave acetals.[10] Under typical laboratory conditions, this compound is not expected to be sensitive to mild oxidation.

Thermal Stability

Information on the specific thermal decomposition of this compound is limited. However, acetals are generally considered to be thermally stable at moderate temperatures. Prolonged exposure to high temperatures, especially in the presence of acidic impurities, could lead to degradation.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol is based on the isothermal equilibrium method.

Caption: Workflow for experimental solubility determination.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Scintillation vials or sealed flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow any undissolved material to settle for several hours.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended particles.

-

Dilute the collected sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the sample using a calibrated GC-MS or GC-FID method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol for Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to assess the hydrolytic stability of this compound.

Caption: Workflow for a forced degradation (stability) study.

Materials:

-

This compound

-

Aqueous buffer solutions (e.g., pH 2, pH 7, pH 10)

-

Co-solvent if needed to ensure initial solubility (e.g., acetonitrile)

-

Temperature-controlled incubator or water bath

-

HPLC or GC system with a suitable detector

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of this compound in a suitable co-solvent.

-

Prepare reaction solutions by diluting the stock solution into the different pH buffers.

-

Place the solutions in a temperature-controlled environment (e.g., 40°C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the degradation process by neutralizing the acidic and basic samples.

-

Analyze the samples using a validated, stability-indicating analytical method (e.g., GC-FID) to quantify the remaining amount of this compound and identify any degradation products.

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

Conclusion

This compound is a relatively nonpolar compound that is soluble in a wide range of organic solvents but has very limited solubility in water. Its stability is characteristic of an acetal, being robust under neutral and basic conditions but susceptible to acid-catalyzed hydrolysis. For applications requiring precise solubility and stability data, it is recommended that the experimental protocols outlined in this guide be performed. This technical guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their work.

References

- 1. This compound CAS#: 10022-28-3 [m.chemicalbook.com]

- 2. This compound | C10H22O2 | CID 61431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. Showing Compound this compound (FDB019985) - FooDB [foodb.ca]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Hazards and safety precautions for handling 1,1-Dimethoxyoctane in the lab

An In-depth Technical Guide to the Safe Handling of 1,1-Dimethoxyoctane in a Laboratory Setting

Introduction

This compound (CAS No. 10022-28-3), also known as octanal dimethyl acetal, is an acetal used as a fragrance and flavoring agent, often found in perfume and food compositions.[1][2] While it is utilized in various industries, its handling in a research and development environment necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a colorless liquid with a characteristic green, woody, or citrusy odor.[1][2] According to some sources, it is classified as a hazardous substance that causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[3] It is also noted as being toxic to aquatic life with long-lasting effects (H411).[3] However, it is important to note a discrepancy in available data, as aggregated GHS information from 1,538 reports to the ECHA C&L Inventory indicates that 98.2% of these reports did not classify the chemical as meeting GHS hazard criteria.[1]

Analogous compounds, such as 1,1-Dimethoxyethane, are classified as highly flammable liquids and vapors.[4][5] Vapors of similar chemicals are known to be heavier than air and may form explosive mixtures with air, with a risk of flashing back to an ignition source.[4][6]

Potential Health Effects:

-

Skin Contact: Can cause skin irritation and may lead to an allergic skin reaction.[3]

-

Eye Contact: Causes serious eye irritation.[3]

-

Inhalation: While specific data for this compound is limited, inhalation of vapors from similar acetals may cause dizziness or asphyxiation, particularly in confined areas.[7]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for conducting risk assessments and designing appropriate experimental and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O₂ | [1][2] |

| Molecular Weight | 174.28 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Green, woody, citrusy | [1][2] |

| Boiling Point | 185 - 207 °C (at 760 mm Hg) | [1][2] |

| Density | 0.841 - 0.851 g/mL (at 25 °C) | [1][2] |

| Flash Point | 194 °F (90 °C) | [2] |

| Vapor Pressure | 12.52 Pa (at 24 °C) | [2] |

| Water Solubility | Very slightly soluble; 210.5 mg/L (at 24 °C) | [1][2] |

| logP (Octanol/Water Partition Coefficient) | 3.17 - 3.854 | [1][2] |

| Refractive Index | 1.410 - 1.420 (at 20 °C) | [1][2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory to ensure safety when working with this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] Where possible, enclose operations and use local exhaust ventilation (e.g., a chemical fume hood) at the site of chemical release to minimize exposure.[6]

-

Ignition Sources: Prohibit all sources of ignition, such as smoking and open flames, in areas where the chemical is used, handled, or stored.[5][6]

-

Equipment: Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[4][5] All metal containers and transfer equipment must be grounded and bonded to prevent static discharge.[4][6]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound. OSHA 1910.132 mandates that employers determine the correct PPE for each hazard.[6]

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Indirect-vent, impact and splash-resistant goggles. A face shield should be worn with goggles for tasks with a high splash risk.[6] | To protect against serious eye irritation from splashes.[3] |

| Hand Protection | Solvent-resistant gloves. Consult the manufacturer's recommendations for the most protective material.[6] | To prevent skin contact, which can cause irritation and allergic reactions.[3][6] |

| Body Protection | Protective work clothing, such as a lab coat. For larger quantities or splash risks, chemical-resistant suits or aprons should be used.[5][6] | To prevent skin contamination. Contaminated clothing should be removed immediately and laundered by trained individuals.[6] |

| Respiratory Protection | If ventilation is inadequate or overexposure is possible, a MSHA/NIOSH-approved respirator should be used.[6] | To prevent inhalation of vapors.[6] |

Storage

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.[6][8]

-

Keep away from heat, sparks, and open flames.[8]

-

The substance is incompatible with oxidizing agents (e.g., perchlorates, peroxides), strong acids (e.g., hydrochloric, sulfuric), and isocyanates.[6] Store separately from these materials.

-

It is recommended to store under an inert atmosphere.[4]

Visualization of Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound in a laboratory environment.

Caption: Workflow for handling this compound.

Emergency Protocols

Emergency facilities, including an eye wash fountain and an emergency shower, must be immediately accessible in the work area.[6]

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]

-

Skin Contact: Immediately wash or shower to remove the chemical.[6] Take off all contaminated clothing and rinse the skin with water.[4][5]

-

Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[5]

-

Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]

Spill Response

-

Evacuate all non-essential personnel from the spill area.[6]

-

Remove all sources of ignition.[6]

-

Ensure adequate ventilation.[9]

-

Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as dry lime, sand, or soda ash.[6]

-

Collect the absorbed material using non-sparking tools and place it in a covered container for disposal.[6][10]

-

Ventilate and wash the spill area thoroughly after cleanup is complete.[6]

-

Spilled material may need to be disposed of as hazardous waste.[6]

Fire Fighting

-

Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[5][6]

-

Hazards: Poisonous gases are produced in a fire.[6] Containers may explode when heated.[6] Vapors can travel to an ignition source and flash back.[6]

-

Procedure: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[5] Use water spray to keep fire-exposed containers cool.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. It may be necessary to dispose of the substance as a hazardous waste.[6] Contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance.[6] Uncleaned containers should be handled with the same precautions as the product itself.[4]

References

- 1. This compound | C10H22O2 | CID 61431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 10022-28-3 [m.chemicalbook.com]

- 3. chemical-label.com [chemical-label.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. synerzine.com [synerzine.com]

- 6. nj.gov [nj.gov]

- 7. 1,1-DIMETHOXYETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. 1,1-Dimethoxyethane - Safety Data Sheet [chemicalbook.com]

- 10. 1,1-Dimethoxyethane | C4H10O2 | CID 10795 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Research Landscape of 1,1-Dimethoxyoctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, and core research applications of 1,1-Dimethoxyoctane (CAS No. 10022-28-3). While primarily recognized for its role in the flavor and fragrance industry, its utility as a protective group in complex organic synthesis presents significant value for researchers in drug discovery and development. This document details its chemical properties, commercial sourcing, and established experimental protocols for its application and removal, alongside methods for purity analysis.

Commercial Availability and Purity

This compound, also known as octanal dimethyl acetal, is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 99%, catering to different research and development needs. The compound is offered in various quantities, from grams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and larger-scale production.

Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier | Purity | Available Quantities |

| Maya High Purity Chemicals | >95.0% (GC) | 25 g, 100 g |

| Shanghai T&W Pharmaceutical Co., Ltd. | 98% | 500 mg, 5 g, 10 g, 25 kg, 50 kg |

| T&W GROUP | 98% | Custom Packaging |

| J & K SCIENTIFIC LTD. | 98.0% (GC) | 25 mL |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | >98.0% (GC) | Custom Packaging |

| TCI (Shanghai) Development Co., Ltd. | >98.0% (GC) | 25 mL |

| Energy Chemical | 95% | 25 mL |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective use in research.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Odor | Green, woody, citrusy[2] |

| Boiling Point | 206-207 °C (lit.)[2] |

| Density | 0.851 g/mL at 25 °C (lit.)[2] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils.[2] |

| Refractive Index | n20/D 1.416 (lit.)[2] |

Core Research Application: Aldehyde Protection in Organic Synthesis

In the realm of drug development and complex molecule synthesis, the primary application of this compound is as a protecting group for the aldehyde functional group. The acetal linkage is stable under neutral to basic conditions, allowing for chemical modifications on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily regenerated under mild acidic conditions.

Experimental Protocol: Protection of an Aldehyde

This protocol describes the formation of a dimethyl acetal from an aldehyde using a method analogous to the synthesis of similar acetals.

Materials:

-

Aldehyde (1.0 eq)

-

Methanol (anhydrous, as solvent and reactant)

-

An acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), dry HCl)

-

Anhydrous sodium carbonate or other suitable base for neutralization

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a solution of the aldehyde in anhydrous methanol, add a catalytic amount of the acid catalyst at room temperature.

-

Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, neutralize the acid catalyst by adding anhydrous sodium carbonate until effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl acetal.

-

If necessary, purify the product by distillation or column chromatography.

Experimental Protocol: Deprotection of the Dimethyl Acetal

This protocol outlines the hydrolysis of the dimethyl acetal to regenerate the parent aldehyde.

Materials:

-

Dimethyl acetal (1.0 eq)

-

Acetone and water (e.g., 10:1 v/v)

-

Acid catalyst (e.g., p-TsOH, dilute HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Dissolve the dimethyl acetal in a mixture of acetone and water.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

-

Neutralize the acid catalyst by adding a saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

Logical Workflow for Aldehyde Protection and Deprotection

Caption: General workflow for utilizing a dimethyl acetal as a protecting group.

Analytical Methods for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for determining the purity of this compound and for monitoring reaction progress.

GC-MS Analysis Workflow

Caption: A typical workflow for the analysis of this compound using GC-MS.

Potential in Drug Delivery and Future Research Directions

While specific research on this compound in drug delivery or its interaction with signaling pathways is currently limited in publicly available literature, the broader class of acetals holds promise in these areas.

Acetal Linkages in Prodrugs: Acetals are known to be pH-sensitive, hydrolyzing under the mildly acidic conditions found in tumor microenvironments or within cellular endosomes and lysosomes.[3][4] This property makes them attractive as cleavable linkers in prodrug design.[5][6] A therapeutic agent can be masked with a moiety attached via an acetal linkage, rendering it inactive and potentially improving its solubility or pharmacokinetic profile. Upon reaching the target acidic environment, the acetal is cleaved, releasing the active drug.

Future Research: The long alkyl chain of this compound could be explored for its potential to influence the lipophilicity and membrane permeability of drug conjugates. Research in this area could involve synthesizing prodrugs of known therapeutic agents using this compound or similar long-chain acetals and evaluating their release profiles and biological activity.

Note on Signaling Pathways: Currently, there is no direct evidence to support the involvement of this compound in specific cellular signaling pathways. Any depiction of such a pathway would be speculative. Future research may uncover interactions of this molecule or its metabolites with cellular targets.

References

- 1. This compound | C10H22O2 | CID 61431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 10022-28-3 [chemicalbook.com]

- 3. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Synthesis of an acid-labile polymeric prodrug DOX-acetal-PEG-acetal-DOX with high drug loading content for pH-triggered intracellular drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 1,1-Dimethoxyoctane: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 1,1-Dimethoxyoctane, a versatile acetal used in the flavor, fragrance, and chemical synthesis industries. This document details its various synonyms and alternative names found in chemical literature, presents its key physicochemical properties in a structured format, and outlines a representative experimental protocol for its synthesis. Furthermore, this guide includes visualizations of its chemical identity relationships and a typical experimental workflow to aid in research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial databases. Understanding these different nomenclatures is crucial for effective literature searches and clear communication in a scientific context. The compound's primary identifier is its CAS Registry Number: 10022-28-3.[1] A comprehensive list of its synonyms and alternative names is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Type of Name | Name |

| IUPAC Name | This compound[1] |

| Systematic Name | Octane, 1,1-dimethoxy-[1] |

| Common Names | Octanal dimethyl acetal[1] |

| n-Octanal dimethyl acetal[1] | |

| Octaldehyde dimethyl acetal[1] | |

| n-Octyl Aldehyde Dimethyl Acetal[2] | |

| Caprylaldehyde dimethyl acetal[1] | |

| ALDEHYDE C-8 DIMETHYL ACETAL[3] | |

| Trade Name | Resedyl acetal[3] |

| Other Identifiers | FEMA No. 2798[1] |

| JECFA number 942[3] | |

| COE number 42[3] | |

| EINECS 233-018-4[1] | |

| UNII-OD5I84ZHFV[1] |

The following diagram illustrates the logical relationship between the primary chemical name, its synonyms, and key registry numbers.

Caption: Logical relationship of this compound to its common synonyms and identifiers.

Quantitative Data: Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for its application in various experimental and industrial settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₂ | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Green, woody, citrusy | [1] |

| Boiling Point | 206-207 °C (lit.) | [1] |

| Density | 0.851 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.416 (lit.) | [1] |

| Flash Point | 194 °F (90 °C) | [1] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [1] |

| Vapor Pressure | 12.52 Pa at 24 °C | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of octanal with methanol. This reaction is a standard method for the formation of acetals from aldehydes.

Reaction Principle:

The reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of octanal in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction.

Reaction Scheme:

CH₃(CH₂)₆CHO + 2 CH₃OH ⇌ CH₃(CH₂)₆CH(OCH₃)₂ + H₂O (Octanal + Methanol ⇌ this compound + Water)

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

-

Octanal

-

Anhydrous methanol

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl, or a solid acid resin like Amberlyst-15)

-

Anhydrous sodium carbonate or sodium bicarbonate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated sodium chloride solution (brine)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: To the flask, add octanal (1.0 equivalent) and anhydrous methanol (a significant excess, e.g., 5-10 equivalents, which can also serve as the solvent).

-

Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., to reflux) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by adding a base, such as anhydrous sodium carbonate or a saturated solution of sodium bicarbonate, until effervescence ceases.

-

If a solid catalyst was used, remove it by filtration.

-

Transfer the mixture to a separatory funnel. If the reaction was not performed in an extraction solvent, add one (e.g., diethyl ether).

-

Wash the organic layer with water and then with brine to remove any remaining methanol and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following diagram provides a visual representation of the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

1,1-Dimethoxyoctane: A Technical Guide to Core Properties and Unexplored Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyoctane, also known as octanal dimethyl acetal, is an organic compound with the chemical formula C₁₀H₂₂O₂. It belongs to the class of compounds known as acetals, which are characterized by two ether groups attached to the same carbon atom.[1][2] Currently, its primary application lies within the flavor and fragrance industry, where it is valued for its green, woody, and citrusy aroma.[3] However, a deeper exploration of its chemical properties and biological potential reveals a landscape ripe for investigation, particularly in the fields of organic synthesis, medicinal chemistry, and drug delivery.

This technical guide provides a comprehensive overview of the core properties of this compound, alongside a detailed exploration of potential research areas and applications. By synthesizing the available data and proposing novel avenues of inquiry, this document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the full potential of this versatile molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₂ | [3] |

| Molecular Weight | 174.28 g/mol | [3] |

| CAS Number | 10022-28-3 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Odor | Green, woody, citrusy, reminiscent of cognac | [3] |

| Boiling Point | 206-207 °C (lit.) | [3] |

| Density | 0.851 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.416 (lit.) | [3] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [3] |

| LogP | 3.17 at 25°C | [3] |

| Flash Point | 194 °F | [3] |

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed reaction of octanal with methanol.[3] The following protocol is a representative procedure adapted from general methods for acetal formation.

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Distillation apparatus

-

Octanal

-

Methanol (anhydrous)

-

Dry HCl (gas) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium carbonate or sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel is assembled and flame-dried to ensure anhydrous conditions.

-

Reagent Addition: Anhydrous methanol (2.0 equivalents) is added to the flask and cooled in an ice bath. A catalytic amount of dry HCl gas is bubbled through the methanol, or a catalytic amount of p-toluenesulfonic acid is added.

-

Aldehyde Addition: Octanal (1.0 equivalent) is added dropwise to the cooled methanol solution via the dropping funnel over 30 minutes with continuous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is quenched by the slow addition of a saturated solution of sodium bicarbonate or a slurry of anhydrous sodium carbonate until the effervescence ceases, neutralizing the acid catalyst. The mixture is then filtered.

-

Extraction: The filtrate is transferred to a separatory funnel. The aqueous layer is removed, and the organic layer is washed twice with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization:

The final product should be characterized by:

-

¹H NMR: Expected signals would include a triplet for the terminal methyl group of the octyl chain, a multiplet for the methylene groups, a triplet for the methine proton of the acetal, and a singlet for the methoxy groups.

-

¹³C NMR: Signals corresponding to the carbons of the octyl chain, the acetal carbon, and the methoxy carbons.

-

Mass Spectrometry: To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To confirm the absence of a carbonyl group (from the starting aldehyde) and the presence of C-O ether linkages.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Role as a Protecting Group

The acetal functional group in this compound is stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality of octanal during multi-step organic syntheses. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the aldehyde. The aldehyde can be readily regenerated by hydrolysis under mild acidic conditions.

Caption: Workflow illustrating the use of an acetal as a protecting group.

Potential Research Areas and Applications in Drug Development

While the current applications of this compound are limited, its chemical structure suggests several promising avenues for research, particularly in the pharmaceutical sciences.

pH-Sensitive Drug Delivery

The acid-labile nature of the acetal linkage makes it an attractive candidate for use in pH-sensitive drug delivery systems. In the acidic microenvironment of tumors or within the endosomes and lysosomes of cells, the acetal can hydrolyze to release a conjugated therapeutic agent. This compound could potentially be explored as a component of a linker to attach drugs to a carrier molecule, such as a polymer or nanoparticle.

Caption: Proposed mechanism for pH-triggered drug release from an acetal conjugate.

Precursor to Bioactive Aldehydes

Upon hydrolysis, this compound releases octanal and methanol. Octanal, a long-chain aliphatic aldehyde, has been reported to exhibit biological activities, including antimicrobial and cytotoxic effects. Therefore, this compound could be investigated as a more stable and potentially less volatile precursor for the controlled release of octanal in biological systems. This could be a promising strategy for developing new therapeutic agents.

Antimicrobial and Anticancer Potential

Given the known antimicrobial and cytotoxic activities of some aldehydes and other acetal-containing compounds, this compound itself warrants investigation for these properties. Screening of this compound against a panel of bacterial, fungal, and cancer cell lines could reveal novel therapeutic applications.

Comparative Biological Activity Data of Related Compounds

| Compound | Biological Activity | IC₅₀ / MIC | Cell Line / Organism | Source |

| Octanal | Cytotoxicity | 3.5 µg/mL | HeLa cells | [4] |

| Octanal | Antibacterial | - | G. citri-aurantii | [4] |

| Various Aldehydes | Cytotoxicity | Varies | HTC and Hepa 1c1c7 cells | [5] |

Hypothetical Modulation of Signaling Pathways

While no direct evidence links this compound to specific signaling pathways, its metabolite, octanal, as a long-chain aldehyde, has the potential to induce cellular stress. For instance, aldehydes are known to generate reactive oxygen species (ROS), which can modulate various signaling cascades. A plausible hypothesis for future investigation is that octanal released from this compound could induce oxidative stress, leading to the activation of the Nrf2 pathway, a key regulator of the antioxidant response, or the pro-inflammatory NF-κB pathway.

Caption: A proposed hypothetical mechanism for octanal-mediated cell signaling.

Toxicology and Safety Profile

The safety profile of this compound is not extensively studied. However, general information on aliphatic acetals and the known toxicology of its hydrolysis products provide some insight.

-

General Acetal Toxicology: Aliphatic acetals are generally considered to have low acute toxicity.[6] They are expected to be hydrolyzed in the acidic environment of the stomach to their corresponding aldehydes and alcohols.[6]

-

Metabolite Toxicology:

-

Octanal: Long-chain aldehydes like octanal are metabolized in the body. High concentrations can be irritating and may have cytotoxic effects.[4][5]

-

Methanol: Methanol is toxic in high doses, primarily affecting the optic nerve and central nervous system. However, the amount of methanol released from the anticipated therapeutic doses of a this compound-based drug would likely be negligible.

-

-

GHS Classification: According to aggregated GHS information, this compound is reported as not meeting the criteria for hazard classification by the majority of notifiers.[3]

Toxicological Data of Related Compounds

| Compound | Test | Result | Species | Source |

| Aliphatic Acetals (general) | Acute Oral LD₅₀ | > 4300 mg/kg bw | - | [6] |

| 1,2-Dimethoxyethane | Dermal LD₅₀ | >5000 mg/kg bw | Rat | |

| 1,2-Dimethoxyethane | Developmental Toxicity LOAEL | 30 mg/kg bw/day | - |

For any potential application in drug development, a thorough toxicological evaluation of this compound, including studies on acute and chronic toxicity, genotoxicity, and reproductive toxicity, would be imperative.

Conclusion

This compound is a molecule with well-established, albeit limited, applications. This technical guide has summarized its core physicochemical properties and provided a detailed, adaptable protocol for its synthesis. More importantly, it has highlighted several promising, yet largely unexplored, research avenues in the fields of medicinal chemistry and drug delivery.

The potential of this compound as a pH-sensitive linker in drug delivery systems, a stable precursor for the bioactive aldehyde octanal, and as a candidate for antimicrobial and anticancer screening presents exciting opportunities for future research. The hypothetical involvement of its metabolites in key cellular signaling pathways further underscores the need for in-depth biological evaluation. While the current toxicological data is limited, it provides a starting point for the necessary safety assessments required for any potential pharmaceutical development.

It is our hope that this guide will serve as a catalyst for further investigation into the multifaceted potential of this compound, encouraging the scientific community to look beyond its current applications and explore its promise in addressing contemporary challenges in medicine and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. This compound | C10H22O2 | CID 61431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]

Methodological & Application

Application Notes and Protocols for Utilizing 1,1-Dimethoxyoctane as a Protecting Group for Aldehydes in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of synthetic strategy. Aldehydes, with their inherent reactivity towards nucleophiles and bases, often necessitate temporary masking to prevent undesired side reactions. The formation of a dimethyl acetal, such as 1,1-dimethoxyoctane from octanal, is a robust and widely adopted method for aldehyde protection. This strategy is favored due to the high stability of the resulting acetal under neutral to strongly basic conditions, which permits a broad spectrum of chemical transformations on other parts of the molecule. The parent aldehyde can be readily regenerated under mild acidic conditions, making the dimethyl acetal an ideal protecting group.[1]

These application notes provide a comprehensive guide to the use of this compound as a protecting group, offering detailed protocols for its formation and cleavage, quantitative data, and visualizations of the reaction mechanisms and workflows.

Mechanism of Acetal Formation and Deprotection

The protection of an aldehyde as a dimethyl acetal is an acid-catalyzed process involving the nucleophilic addition of two equivalents of methanol to the carbonyl group. The reaction proceeds via a hemiacetal intermediate. To drive the equilibrium towards the formation of the acetal, the water generated as a byproduct is typically removed, often through the use of a dehydrating agent like trimethyl orthoformate.[1]